N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-(2,2-dimethoxyethyl)ethanediamide
Description
Properties
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2,2-dimethoxyethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5/c1-11(21)20-8-4-5-12-6-7-13(9-14(12)20)19-17(23)16(22)18-10-15(24-2)25-3/h6-7,9,15H,4-5,8,10H2,1-3H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFAFNGLCYYXSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2,2-dimethoxyethyl)oxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Acetylation: The quinoline derivative is then acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Oxamide Formation: The final step involves the reaction of the acetylated quinoline with 2,2-dimethoxyethylamine and oxalyl chloride to form the oxamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2,2-dimethoxyethyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinoline derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive quinoline derivatives.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2,2-dimethoxyethyl)oxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound might exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs and disrupting DNA function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-(2,2-dimethoxyethyl)ethanediamide can be contextualized by comparing it to analogs with modifications in the tetrahydroquinoline core, substituents, or side chains. Below is a detailed analysis:
N-(2,2-Diethoxyethyl)-N'-[1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide
- Structural Differences: The sulfonyl group (methylsulfonyl) replaces the acetyl group at the 1-position of the tetrahydroquinoline. The ethoxy groups substitute the methoxy groups in the dimethoxyethyl chain.
- Ethoxy groups increase steric bulk and lipophilicity relative to methoxy, which may reduce aqueous solubility but improve membrane penetration .
N-(2,2-Dimethoxyethyl)-N-(Trifluoroacetyl)-Phenylalanyl-Dehydrophenylalaninamide
- Structural Differences: A trifluoroacetyl group and dehydrophenylalanine replace the tetrahydroquinoline-acetyl system. The compound forms intramolecular hydrogen bonds (N11–O24 and N18–O24) that stabilize a Z-conformation of the C=C double bond.
- Functional Implications :
2-Chloro-N-(2-(7-Chloroquinoline-4-ylamino)ethyl)acetamide
- Structural Differences: A chloroquinoline core replaces the tetrahydroquinoline system. A chloroacetamide group is present instead of the ethanediamide linker.
- The chloroacetamide group is more reactive toward nucleophiles, which may lead to off-target effects or require protective strategies during synthesis .
N-(2,3-Diphenylquinoxalin-6-yl)acetamide Derivatives
- Structural Differences: A quinoxaline ring system replaces the tetrahydroquinoline. Substituents like thiouracil or benzimidazole-thiol are appended to the acetamide.
- Functional Implications: Quinoxaline’s extended π-system may improve intercalation into DNA or RNA. Thiol or heterocyclic substituents introduce redox activity or metal-binding capacity, broadening therapeutic applications (e.g., antimicrobial or antiviral activity) .
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely parallels methods for dimethoxyethyl-linked amides (e.g., ice-bath acylations followed by reflux, as in ), but requires careful protection/deprotection steps for the acetylated tetrahydroquinoline .
- Biological Relevance: Unlike sulfonyl or chloro analogs, the acetyl group may reduce cytotoxicity while maintaining target engagement, as seen in similar tetrahydroquinoline-based kinase inhibitors.
- Physicochemical Properties : The dimethoxyethyl chain likely confers better solubility than ethoxy analogs, critical for oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
